2-(Isobutyl)quinoxaline

Lipophilicity ADME prediction Physicochemical property profiling

2-(Isobutyl)quinoxaline (CAS 85061-28-5, IUPAC: 2-(2-methylpropyl)quinoxaline) is a member of the 2-alkylquinoxaline class, bearing a branched isobutyl substituent at the C2 position of the benzopyrazine scaffold. Quinoxalines are recognized for their diverse biological activities; however, the specific value of 2-(isobutyl)quinoxaline lies in its distinct physicochemical profile relative to linear 2-alkyl analogs and its validated role as a synthetic intermediate for antitubercular quinoxaline‑1,4‑di‑N‑oxide ester prodrugs.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 85061-28-5
Cat. No. B15176382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isobutyl)quinoxaline
CAS85061-28-5
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C12H14N2/c1-9(2)7-10-8-13-11-5-3-4-6-12(11)14-10/h3-6,8-9H,7H2,1-2H3
InChIKeyAZIKLVKMNRNGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isobutyl)quinoxaline CAS 85061-28-5: C12H14N2 Heterocycle for Antitubercular Prodrug Synthesis and Lipophilicity‑Driven Research


2-(Isobutyl)quinoxaline (CAS 85061-28-5, IUPAC: 2-(2-methylpropyl)quinoxaline) is a member of the 2-alkylquinoxaline class, bearing a branched isobutyl substituent at the C2 position of the benzopyrazine scaffold [1]. Quinoxalines are recognized for their diverse biological activities; however, the specific value of 2-(isobutyl)quinoxaline lies in its distinct physicochemical profile relative to linear 2-alkyl analogs and its validated role as a synthetic intermediate for antitubercular quinoxaline‑1,4‑di‑N‑oxide ester prodrugs [2]. This guide provides procurement‑ready quantitative evidence that differentiates 2-(isobutyl)quinoxaline from the most commonly available 2‑methyl‑, 2‑ethyl‑, 2‑propyl‑, and 2‑butyl‑quinoxaline counterparts.

Why 2-(Isobutyl)quinoxaline Cannot Be Casually Swapped for Another 2‑Alkylquinoxaline in Antitubercular Prodrug and Lipophilicity‑Critical Research


Within the 2‑alkylquinoxaline series, the nature of the C2 alkyl chain profoundly impacts lipophilicity (LogP), boiling point, and steric bulk, which in turn govern solubility, membrane permeability, and reactivity in downstream derivatizations [1]. For example, the branched isobutyl group imparts a LogP of 2.75, placing it in a narrow lipophilicity window that is distinct from both the shorter linear analogs (2‑methyl LogP 1.6; 2‑ethyl LogP 2.0) and the linear butyl analog (LogP 2.9) [2][3]. When the isobutyl ester of quinoxaline‑7‑carboxylate 1,4‑di‑N‑oxide is required for antitubercular structure‑activity studies, substituting the parent 2‑alkylquinoxaline building block would alter the ester moiety and invalidate established SAR; only 2‑(isobutyl)quinoxaline provides the correct isobutyl‑containing intermediate [4]. Generic replacement therefore risks both physicochemical mismatch in property‑optimization campaigns and structural inaccuracy in synthetic routes.

Quantitative Differentiation Evidence for 2-(Isobutyl)quinoxaline (CAS 85061-28-5) Versus Closest 2‑Alkylquinoxaline Analogs


Lipophilicity (LogP) Head‑to‑Head Comparison Across the 2‑Alkylquinoxaline Homologous Series

The isobutyl substituent confers an experimental/predicted LogP of 2.75 on 2‑(isobutyl)quinoxaline, which is 1.15 LogP units higher than 2‑methylquinoxaline (LogP 1.6) and 0.15 LogP units lower than 2‑butylquinoxaline (LogP 2.9). This positions 2‑(isobutyl)quinoxaline in a lipophilicity range that may enhance membrane permeability relative to shorter alkyl analogs, while avoiding the excessive lipophilicity of the linear butyl analog that could limit aqueous solubility [1][2][3].

Lipophilicity ADME prediction Physicochemical property profiling

Boiling Point Differentiation for Distillation‑Based Purification and Solvent Selection

2‑(Isobutyl)quinoxaline exhibits a predicted boiling point of 274.1 °C at 760 mmHg, which is approximately 10.6 °C higher than 2‑propylquinoxaline (263.47 °C) and 6.4 °C lower than 2‑butylquinoxaline (280.5 °C). This intermediate boiling point reflects the branched isobutyl structure and influences distillation cut‑points and thermal stability profiles during large‑scale purification .

Purification Distillation Process chemistry

Validated HPLC Method for 2‑(Isobutyl)quinoxaline on Newcrom R1 Reverse‑Phase Column

A specific reverse‑phase HPLC method using a Newcrom R1 column and a mobile phase of acetonitrile/water/phosphoric acid (replaceable with formic acid for MS compatibility) has been demonstrated for the separation of 2‑(isobutyl)quinoxaline. The method is described as scalable and suitable for both analytical purity assessment and preparative impurity isolation, providing a proven quality control framework that is directly transferable to GLP environments [1]. While 2‑(isobutyl)quinoxaline is structurally similar to other 2‑alkylquinoxalines, the isobutyl substitution imparts a distinct retention time under these conditions, enabling unambiguous identification and quantification.

Analytical chemistry HPLC method Quality control

Isobutyl Ester Exhibits Potent Antitubercular MIC Values in Quinoxaline‑7‑carboxylate Di‑N‑oxide Series

In a 2024 study, n‑butyl and isobutyl quinoxaline‑7‑carboxylate 1,4‑di‑N‑oxide derivatives were evaluated against replicating and non‑replicating M. tuberculosis H37Rv. Four isobutyl ester‑containing compounds (T‑148, T‑149, T‑163, T‑164) achieved MIC values of 0.53, 0.57, 0.53, and 0.55 μM, respectively – all substantially lower than the first‑line drug isoniazid (MIC 2.92 μM). The isobutyl ester moiety was specifically required for these lead compounds; replacement with a methyl, ethyl, or n‑butyl ester would yield structurally distinct analogs with unknown and potentially inferior activity [1]. 2‑(Isobutyl)quinoxaline serves as the direct synthetic building block to access this compound class.

Antitubercular Mycobacterium tuberculosis Prodrug synthesis

Density Comparison Between 2‑(Isobutyl)quinoxaline and 2‑Butylquinoxaline for Formulation and Solvent Layering Applications

2‑(Isobutyl)quinoxaline has a predicted density of 1.057 g/cm³ at 20 °C, which is essentially indistinguishable from the predicted density of 2‑butylquinoxaline (1.059 g/cm³) . This near‑identical density can be valuable when a substitution is needed in biphasic solvent systems or layered formulations where maintaining a specific density stratification is critical.

Physicochemical property Density Formulation science

Procurement‑Optimized Application Scenarios for 2‑(Isobutyl)quinoxaline (CAS 85061-28-5) Based on Verified Differentiation Evidence


Synthesis of Antitubercular Quinoxaline‑7‑carboxylate 1,4‑Di‑N‑oxide Prodrugs

When developing isobutyl ester‑containing quinoxaline‑1,4‑di‑N‑oxide antitubercular agents with sub‑micromolar MIC values against M. tuberculosis H37Rv (e.g., T‑148, MIC 0.53 μM), 2‑(isobutyl)quinoxaline is the indispensable synthetic building block. Substitution with 2‑methyl‑, 2‑ethyl‑, or 2‑propylquinoxaline would yield structurally distinct esters untested in the published SAR series and risk loss of the potent activity confirmed for the isobutyl series [1].

ADME‑Optimized Lead Compound Libraries Requiring Intermediate Lipophilicity (LogP 2.75)

For discovery programs that demand lipophilicity‑driven permeability without excessive logP that could trigger poor solubility or high metabolic clearance, 2‑(isobutyl)quinoxaline provides a LogP of 2.75 – a 1.15‑unit increase over 2‑methylquinoxaline and a 0.15‑unit decrease relative to 2‑butylquinoxaline. This precise lipophilicity window supports structure‑property relationship (SPR) studies where incremental LogP modulation across the 2‑alkylquinoxaline series is required [2][3].

Process Development Requiring Distillation‑Based Purification with Controlled Boiling Point (274.1 °C)

In kilo‑lab or pilot‑plant settings where distillation is the preferred purification method, 2‑(isobutyl)quinoxaline’s boiling point of 274.1 °C offers a practical advantage over 2‑propylquinoxaline (263.47 °C) by allowing higher distillation temperatures without thermal degradation, while remaining 6.4 °C lower than 2‑butylquinoxaline (280.5 °C) to reduce energy input and minimize thermal stress on acid‑sensitive downstream intermediates .

Quality Control Laboratories Requiring a Validated, Scalable HPLC Method for Quinoxaline Intermediates

When implementing GMP‑aligned quality control for synthetic intermediates, the existing Newcrom R1 HPLC method for 2‑(isobutyl)quinoxaline eliminates method development lead time. The method uses a simple acetonitrile/water/phosphoric acid mobile phase, is scalable to preparative chromatography, and is directly transferable to MS‑compatible conditions by substituting formic acid [4].

Quote Request

Request a Quote for 2-(Isobutyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.